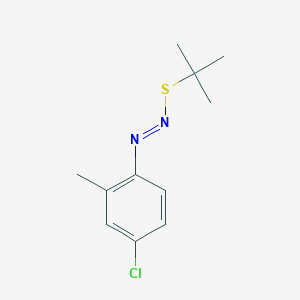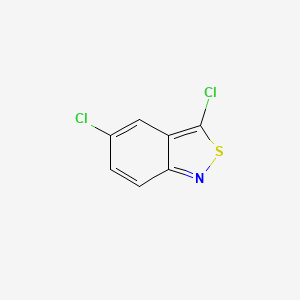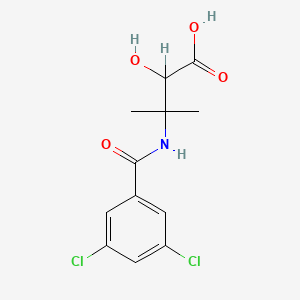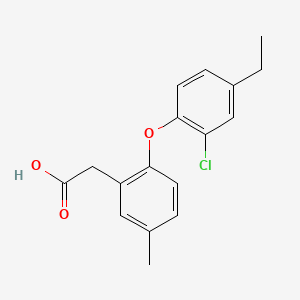
(E)-1-(tert-Butylsulfanyl)-2-(4-chloro-2-methylphenyl)diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (4-chloro-2-methylphenyl)azo sulfide is an organic compound characterized by the presence of a tert-butyl group, a chloro-substituted phenyl ring, and an azo sulfide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-chloro-2-methylphenyl)azo sulfide typically involves the reaction of 4-chloro-2-methylaniline with tert-butyl nitrite in the presence of a radical initiator such as benzoyl peroxide. The reaction proceeds through the formation of a diazonium salt intermediate, which subsequently reacts with a sulfur-containing nucleophile to form the azo sulfide linkage .
Industrial Production Methods
Industrial production methods for tert-butyl (4-chloro-2-methylphenyl)azo sulfide may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent choice, and reagent concentrations, is crucial to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (4-chloro-2-methylphenyl)azo sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (4-chloro-2-methylphenyl)azo sulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl (4-chloro-2-methylphenyl)azo sulfide involves its interaction with molecular targets through its azo and sulfide functionalities. The compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, contributing to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (4-chlorophenyl)azo sulfide
- tert-Butyl (2-methylphenyl)azo sulfide
- tert-Butyl (4-chloro-2-methylphenyl)azo ether
Uniqueness
Tert-butyl (4-chloro-2-methylphenyl)azo sulfide is unique due to the presence of both a chloro and a methyl group on the phenyl ring, which can influence its reactivity and interactions compared to other similar compounds. This structural uniqueness can lead to distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
29577-87-5 |
|---|---|
Molekularformel |
C11H15ClN2S |
Molekulargewicht |
242.77 g/mol |
IUPAC-Name |
tert-butylsulfanyl-(4-chloro-2-methylphenyl)diazene |
InChI |
InChI=1S/C11H15ClN2S/c1-8-7-9(12)5-6-10(8)13-14-15-11(2,3)4/h5-7H,1-4H3 |
InChI-Schlüssel |
GLCBTLUAAZXGAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)N=NSC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-(3-butyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine;methanesulfonic acid](/img/structure/B14679014.png)







